(3,3-Difluorocyclopentyl)methanol

Lipophilicity LogP Drug Design

(3,3-Difluorocyclopentyl)methanol (CAS 883731-63-3) is a gem-difluorinated cyclopentylmethanol building block with the molecular formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol. It is typically supplied as a liquid with a purity of ≥95% (or 98% from select vendors) and is cataloged under MDL number MFCD22199415.

Molecular Formula C6H10F2O
Molecular Weight 136.14 g/mol
CAS No. 883731-63-3
Cat. No. B1397808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocyclopentyl)methanol
CAS883731-63-3
Molecular FormulaC6H10F2O
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CC(CC1CO)(F)F
InChIInChI=1S/C6H10F2O/c7-6(8)2-1-5(3-6)4-9/h5,9H,1-4H2
InChIKeyQLMRIAAVEVHRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3-Difluorocyclopentyl)methanol CAS 883731-63-3: Procurement-Ready Gem-Difluoro Building Block for Medicinal Chemistry


(3,3-Difluorocyclopentyl)methanol (CAS 883731-63-3) is a gem-difluorinated cyclopentylmethanol building block with the molecular formula C₆H₁₀F₂O and a molecular weight of 136.14 g/mol . It is typically supplied as a liquid with a purity of ≥95% (or 98% from select vendors) and is cataloged under MDL number MFCD22199415 . Computational predictions indicate a consensus LogP of 1.71, classifying it as blood-brain barrier permeant, and a predicted pKa of approximately 15.05, reflecting the acidifying inductive effect of the geminal fluorine atoms .

Why (3,3-Difluorocyclopentyl)methanol Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclopentylmethanol Analogs


Replacing (3,3-difluorocyclopentyl)methanol with non-fluorinated cyclopentylmethanol (CAS 3637-61-4) or mono-fluorinated variants in a synthetic sequence introduces quantifiable changes in lipophilicity, acidity, and metabolic stability that propagate into the final drug candidate [1]. The gem-difluoro motif lowers the alcohol pKa by approximately 2.6 log units relative to cyclopentylmethanol (predicted pKa ~15.05 vs. ~17.64), altering nucleophilicity and hydrogen-bond donor/acceptor capacity in subsequent coupling reactions [2]. Furthermore, gem-difluorination either maintains or slightly improves microsomal metabolic stability compared to non-fluorinated cycloalkane counterparts, a property that cannot be assumed for mono-fluoro or non-fluorinated analogs [1]. These physicochemical differences directly affect the pharmacokinetic profile of derived bioactive molecules, making generic substitution scientifically unsound without re-optimization of the entire lead series.

(3,3-Difluorocyclopentyl)methanol: Head-to-Head Physicochemical and Synthetic Evidence vs. Non-Fluorinated and Mono-Fluorinated Analogs


Increased Lipophilicity (LogP) vs. Cyclopentylmethanol Drives Membrane Permeability

(3,3-Difluorocyclopentyl)methanol exhibits a consensus LogP of 1.71 (computed by multiple algorithms: MLogP 1.49, SILICOS-IT 1.91, WLogP 2.25, XLogP3 1.32, iLogP 1.55), whereas non-fluorinated cyclopentylmethanol has a measured LogP of 1.15–1.46 [1]. The gem-difluoro substitution increases lipophilicity by approximately ΔLogP +0.25 to +0.56, enhancing predicted membrane permeability while retaining aqueous solubility within an acceptable range . This difference is critical for central nervous system (CNS) drug discovery programs where the compound is predicted to be blood-brain barrier (BBB) permeant .

Lipophilicity LogP Drug Design ADME

Enhanced Alcohol Acidity (pKa) vs. Cyclopentylmethanol Alters Reactivity and Hydrogen-Bonding Profile

The predicted pKa of (3,3-difluorocyclopentyl)methanol is 15.05 ± 0.10, while the non-fluorinated analog cyclopentylmethanol has a predicted pKa of approximately 17.64 (strongest acidic) [1]. The gem-difluoro substitution lowers the pKa by ~2.6 log units, a shift attributable to the strong electron-withdrawing inductive effect of the two fluorine atoms [2]. This acidification enhances the alcohol's hydrogen-bond donor capacity and can influence nucleophilicity in SN2-type derivatization reactions (e.g., Mitsunobu, etherification, esterification).

pKa Acidity Hydrogen Bonding Reactivity

Metabolic Stability of gem-Difluorocycloalkane Motif: No Detriment vs. Non-Fluorinated Cycloalkanes

A systematic study by Holovach et al. (2022) evaluated the in vitro human microsomal intrinsic clearance (CL_int) of functionalized gem-difluorinated C3–C7 cycloalkanes and compared them to their non-fluorinated counterparts [1]. Across the cycloalkane series, gem-difluorination either did not affect or slightly improved metabolic stability; no instances of increased oxidative metabolism due to fluorine substitution were observed [1]. Although data for (3,3-difluorocyclopentyl)methanol specifically were not isolated, the class-level trend for gem-difluorocyclopentane derivatives establishes that incorporating the CF₂ motif does not introduce a metabolic liability, unlike many other fluorination patterns that can create sites for CYP-mediated oxidation.

Metabolic Stability Microsomal Clearance Fluorine DMPK

Validated Synthetic Route with Documented Yield from SANOFI-AVENTIS Patent

A reproducible synthetic procedure for (3,3-difluorocyclopentyl)methanol is documented in SANOFI-AVENTIS patent US2009/325942 A1 . The method involves LiAlH₄ reduction of ethyl 3,3-difluorocyclopentanecarboxylate (1.12 g) in Et₂O/THF under argon, yielding 625 mg of the target alcohol after aqueous workup and concentration . The calculated yield is approximately 73% (625 mg isolated vs. ~855 mg theoretical), and the product identity was confirmed by GC-MS (M⁺–F–H₂O, 99.0) . This established literature precedent provides procurement confidence: the compound is accessible via a known, scalable route rather than an obscure or proprietary method, reducing supply-chain risk.

Synthesis Yield Patent Scale-up

Priority Application Scenarios for (3,3-Difluorocyclopentyl)methanol Based on Quantified Physicochemical Differentiation


CNS-Penetrant Lead Optimization: Exploiting Elevated LogP and BBB Permeability Prediction

Drug discovery programs targeting central nervous system (CNS) indications can prioritize (3,3-difluorocyclopentyl)methanol as a building block for constructing CNS-penetrant candidates. The compound's consensus LogP of 1.71 and computational prediction as BBB-permeant provide a measurable advantage over non-fluorinated cyclopentylmethanol (LogP 1.15–1.46) [1], enabling medicinal chemists to install a metabolically stable, lipophilic cyclopentyl fragment without resorting to larger, more lipophilic moieties that risk exceeding the desirable LogP range of 1–3 for CNS drugs.

Muscarinic M3 Receptor Antagonist Development: Stereospecific Incorporation of the gem-Difluoro Motif

The (1R)-3,3-difluorocyclopentyl fragment has been validated in the development of potent, long-acting, orally active M3-selective muscarinic antagonists with 190-fold selectivity for M3 (Ki = 2.8 nM) over M2 (Ki = 530 nM) receptors [2]. (3,3-Difluorocyclopentyl)methanol serves as the key chiral building block for constructing the (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide pharmacophore, and its procurement enables structure-activity relationship (SAR) exploration around this clinically validated scaffold for respiratory, urinary, and gastrointestinal indications [2].

PLK1 Kinase Inhibitor Synthesis: Installing a Conformationally Constrained Fluorinated Fragment

Patent literature (EP2190849 / US2008) discloses 4-(9-(3,3-difluorocyclopentyl)-5,7,7-trimethyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxybenzamide derivatives as inhibitors of human PLK1–PLK4 kinases for proliferative disease treatment [3]. (3,3-Difluorocyclopentyl)methanol is the logical entry point for synthesizing the N-(3,3-difluorocyclopentyl) intermediate required for constructing this tetrahydropyrimidodiazepinone scaffold, with the gem-difluoro group providing conformational constraint and metabolic stability that non-fluorinated cyclopentyl analogs cannot match [3].

Fluorinated Fragment Library Design: Tunable Hydrogen-Bond Donor Acidity

For fragment-based drug discovery (FBDD) campaigns, (3,3-difluorocyclopentyl)methanol offers a distinct advantage over cyclopentylmethanol as a fragment library member: the ~2.6-unit pKa reduction (15.05 vs. 17.64) [4] translates to stronger hydrogen-bond donation in protein-ligand interactions while retaining the three-dimensional character of the cyclopentyl ring. This acidity shift is achieved without introducing heteroatoms that would alter the fragment's hydrogen-bond acceptor count, making it a clean isosteric replacement for probing polar binding pockets.

Technical Documentation Hub

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